molecular formula C16H19N3O4S B12493107 4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

Cat. No.: B12493107
M. Wt: 349.4 g/mol
InChI Key: JBIVCGFYVVJKPP-UHFFFAOYSA-N
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Description

4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-chlorophenol with various aldehydes in the presence of N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using both conventional and microwave heating techniques to improve yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as nano-catalysis and multicomponent reactions are utilized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

4-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H19N3O4S/c1-3-17-16-19(4-2)14(21)12(24-16)9-13(20)18-11-7-5-10(6-8-11)15(22)23/h5-8,12H,3-4,9H2,1-2H3,(H,18,20)(H,22,23)

InChI Key

JBIVCGFYVVJKPP-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)O)CC

Origin of Product

United States

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